![molecular formula C11H11BrN2O3 B2824451 4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248287-43-4](/img/structure/B2824451.png)
4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRIM and has a molecular formula of C12H11BrN2O3.
科学研究应用
BRIM has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BRIM has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent.
In biochemistry, BRIM has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in acetylcholine levels, which can have therapeutic effects in the treatment of Alzheimer's disease.
In materials science, BRIM has been studied for its potential use as a building block in the synthesis of new materials, such as polymers and metal-organic frameworks.
作用机制
The mechanism of action of BRIM is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. In the case of its anticancer activity, BRIM has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
BRIM has been shown to have a number of biochemical and physiological effects, including inhibition of certain enzymes, modulation of cellular signaling pathways, and anticancer activity. In addition, BRIM has been shown to have antioxidant and anti-inflammatory properties, which may have therapeutic applications in the treatment of various diseases.
实验室实验的优点和局限性
One advantage of using BRIM in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, BRIM has been shown to have a range of potential applications in various fields, making it a versatile compound for research.
One limitation of using BRIM in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications. Additionally, further research is needed to fully understand the mechanism of action of BRIM and its potential applications in various fields.
未来方向
There are several future directions for research involving BRIM. One area of research is the development of new anticancer agents based on the structure of BRIM. Additionally, further research is needed to fully understand the mechanism of action of BRIM and its potential applications in biochemistry and materials science. Finally, research is needed to develop new methods for synthesizing and working with BRIM, which could lead to new applications in various fields.
合成方法
The synthesis of BRIM involves the reaction of 4-bromobenzaldehyde with glycine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain BRIM as a white crystalline solid. The yield of the reaction is approximately 70%.
属性
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-8-3-1-7(2-4-8)5-11(9(15)16)6-13-10(17)14-11/h1-4H,5-6H2,(H,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBFOYWSDQCEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(CC2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2824368.png)

![3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824374.png)
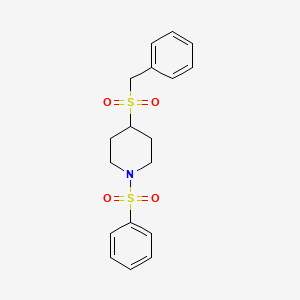
![[1-Methyl-5-(pentoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2824376.png)
![5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2824377.png)

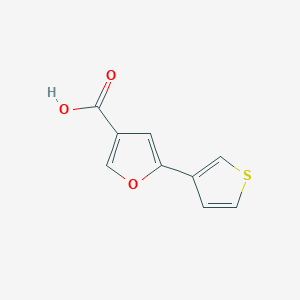
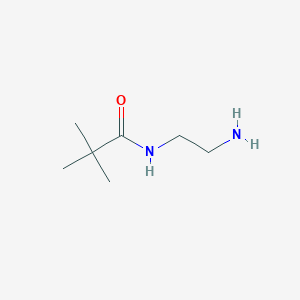
![4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2824383.png)
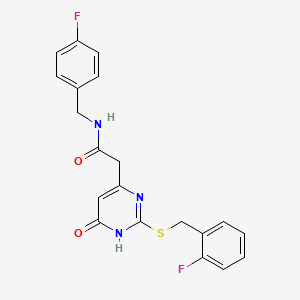

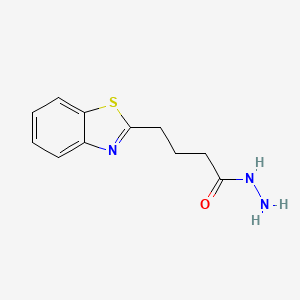
![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824390.png)